1-Fluoro-4-isopropylbenzene
Overview
Description
Protonation of Gas-Phase Aromatic Molecules
The study of the fluoronium isomer of protonated fluorobenzene provides insights into the protonation of aromatic molecules in the gas phase. The IR spectrum of this molecule, F-C6H6F(+), shows a strong transition at 3,645 cm(-1) due to the F-H stretch, indicating the formation of a weakly bound ion-dipole complex with HF. Quantum chemical calculations support the experimental data and suggest that protonation at the F atom destabilizes the C-F bond in C6H5F .
Synthesis and Optical Characterisation of Platinum(II) Poly-yne Polymers
The synthesis of a series of 1,4-diethynylbenzene derivatives with various substituents, including fluorine, has been achieved. These derivatives exhibit different intermolecular interactions, such as CCH≡πCC and CC–H≡F hydrogen bonds, depending on the
Scientific Research Applications
Tumor Promotion Studies
1-Fluoro-2,4-dinitrobenzene (DNFB), a related compound to 1-Fluoro-4-isopropylbenzene, has been identified as a potent tumor-promoting agent in mice. Topical application of DNFB, after treatment with 7,12-dimethylbenz[α]anthracene, led to tumor development within four weeks, suggesting a connection between tumor promotion and immune system disturbance in sensitive animals (Bock et al., 1969).
Photochemistry Research
Studies on the photolysis of 1-fluoro-trifluoromethylbenzenes, including 1-fluoro-4-trifluoromethylbenzene, have revealed insights into isomerization quantum yields under various excitation wavelengths in the gas phase. This research contributes to a deeper understanding of the photochemical behaviors of fluorinated compounds (Al-ani, 1973).
Protein Analysis Techniques
1-Fluoro-2,4-dinitrobenzene, another related compound, has been explored for its reaction with cysteine, part of a study on the mechanism of action of alkylating agents. This research is significant for understanding the fungicidal properties and its utility in end-group and sequential analysis of proteins (Burchfield, 1958).
Serum Amino Acids Determination
The interaction of 1-fluoro-2,4 dinitrobenzene with amino acids has been investigated for potential use in serum amino acids assay procedures, showcasing its application in clinical chemistry (Rapp, 1963).
Spectroscopic Analysis
The laser Raman and infrared (i.r.) spectra of liquid 1-fluoro-2,4-dinitrobenzene have been analyzed, providing valuable data for vibrational frequencies and aiding in molecular structure determinations (Ansari & Verma, 1979).
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-4-isopropylbenzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
1-Fluoro-4-isopropylbenzene interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This results in the formation of a benzylic radical, which can further react with other molecules .
Biochemical Pathways
The interaction of 1-Fluoro-4-isopropylbenzene with its targets affects several biochemical pathways. The most notable is the free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions can lead to the formation of various products, depending on the specific conditions and reactants present .
Result of Action
The molecular and cellular effects of 1-Fluoro-4-isopropylbenzene’s action are largely dependent on the specific reactions it undergoes. For instance, the formation of a benzylic radical can lead to various downstream effects, including the generation of new compounds through further reactions .
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISOEPNTDOUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193310 | |
Record name | p-Fluorocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-isopropylbenzene | |
CAS RN |
403-39-4 | |
Record name | 4-Fluorocumene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 403-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Fluorocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROCUMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM64YYA8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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